molecular formula C15H13N5O B5801565 N-benzyl-4-(1H-tetrazol-1-yl)benzamide

N-benzyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5801565
M. Wt: 279.30 g/mol
InChI Key: PACFMLZLHBQTBX-UHFFFAOYSA-N
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Description

N-benzyl-4-(1H-tetrazol-1-yl)benzamide, also known as BTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTB is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

Target of Action

N-benzyl-4-(1H-tetrazol-1-yl)benzamide primarily targets the human mitogen-activated protein kinase 1 (MEK-1) enzyme . MEK-1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK-1 can disrupt these processes, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, MEK-1, through a series of molecular interactions. These include hydrogen bond acceptor and donor vectors, aromatic plane, hydrophobic center, negatively charged center, positively charged center, and metal interaction center . The compound’s interaction with MEK-1 inhibits the enzyme’s activity, disrupting the MAPK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by N-benzyl-4-(1H-tetrazol-1-yl)benzamide is the MAPK/ERK pathway. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis. By inhibiting MEK-1, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

They are often used as bioisosteres for carboxylic acid functional groups, which can enhance the drug-like properties of a compound .

Result of Action

The inhibition of MEK-1 by N-benzyl-4-(1H-tetrazol-1-yl)benzamide disrupts the MAPK/ERK pathway, potentially leading to the inhibition of cancer cell growth and proliferation . In vitro antitumor activity studies have shown that similar compounds exhibit good activity against various human cancer cell lines .

properties

IUPAC Name

N-benzyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACFMLZLHBQTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(1H-tetrazol-1-yl)benzamide

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